Cas no 1710472-52-8 (6-ethynylpyridazin-3-amine)

6-ethynylpyridazin-3-amine 化学的及び物理的性質
名前と識別子
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- 6-ethynylpyridazin-3-amine
- 6-Ethynyl-pyridazin-3-ylamine
- 3-Pyridazinamine, 6-ethynyl-
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- インチ: 1S/C6H5N3/c1-2-5-3-4-6(7)9-8-5/h1,3-4H,(H2,7,9)
- InChIKey: WUZNPONIGABDDG-UHFFFAOYSA-N
- SMILES: C1(N)=NN=C(C#C)C=C1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 347.3±27.0 °C(Predicted)
- 酸度系数(pKa): 3.99±0.10(Predicted)
6-ethynylpyridazin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2167-5081-0.25g |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 95%+ | 0.25g |
$750.0 | 2023-09-06 | |
Life Chemicals | F2167-5081-10g |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 95%+ | 10g |
$3494.0 | 2023-09-06 | |
Life Chemicals | F2167-5081-1g |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 95%+ | 1g |
$832.0 | 2023-09-06 | |
TRC | E278651-500mg |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 500mg |
$ 775.00 | 2022-06-02 | ||
TRC | E278651-100mg |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 100mg |
$ 210.00 | 2022-06-02 | ||
Life Chemicals | F2167-5081-5g |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 95%+ | 5g |
$2496.0 | 2023-09-06 | |
Life Chemicals | F2167-5081-2.5g |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 95%+ | 2.5g |
$1664.0 | 2023-09-06 | |
Life Chemicals | F2167-5081-0.5g |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 95%+ | 0.5g |
$790.0 | 2023-09-06 | |
TRC | E278651-1g |
6-ethynylpyridazin-3-amine |
1710472-52-8 | 1g |
$ 1180.00 | 2022-06-02 |
6-ethynylpyridazin-3-amine 関連文献
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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8. Book reviews
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
6-ethynylpyridazin-3-amineに関する追加情報
Introduction to 6-ethynylpyridazin-3-amine (CAS No. 1710472-52-8)
6-ethynylpyridazin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1710472-52-8, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two adjacent nitrogen atoms. The presence of an ethynyl group at the 6-position and an amine substituent at the 3-position imparts unique reactivity and potential biological activity, making it a valuable scaffold for drug discovery and material science applications.
The structural features of 6-ethynylpyridazin-3-amine make it a versatile intermediate in organic synthesis. The ethynyl functionality, with its triple bond, allows for further functionalization through reactions such as nucleophilic addition, cross-coupling, and oxidation processes. This reactivity has been exploited in the development of novel compounds with tailored properties for various applications. Additionally, the amine group provides a site for hydrogen bonding interactions, which can enhance binding affinity in biological systems.
In recent years, 6-ethynylpyridazin-3-amine has been explored as a key intermediate in the synthesis of biologically active molecules. Its pyridazine core is a common motif in many pharmacologically relevant compounds, including herbicides, fungicides, and potential therapeutic agents. The compound’s ability to serve as a precursor for more complex structures has made it an attractive choice for medicinal chemists seeking to develop new drugs targeting various diseases.
One of the most compelling aspects of 6-ethynylpyridazin-3-amine is its role in the development of novel agrochemicals. Pyridazine derivatives have shown promise as potent inhibitors of enzymes involved in plant growth regulation and pest control. Researchers have leveraged the structural flexibility of this compound to design molecules that exhibit improved efficacy and environmental safety compared to traditional agrochemicals. The ethynyl group’s ability to participate in π-stacking interactions with biological targets further enhances its utility in this context.
Recent studies have highlighted the potential of 6-ethynylpyridazin-3-amine as a building block for materials with unique electronic properties. The conjugation provided by the triple bond in the ethynyl group can influence charge transport characteristics, making this compound suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The amine group also contributes to solubility and processability, which are critical factors in material design.
The synthesis of 6-ethynylpyridazin-3-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include condensation reactions between hydrazines and α-haloketones or α-bromoaldehydes, followed by functionalization at specific positions using appropriate reagents. The introduction of the ethynyl group can be achieved through Sonogashira coupling reactions or other cross-coupling methodologies that exploit palladium catalysts. These synthetic strategies have been optimized to ensure high yields and purity, making 6-ethynylpyridazin-3-amine accessible for further research and development.
In conclusion, 6-ethynylpyridazin-3-amine (CAS No. 1710472-52-8) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse applications, from drug discovery to advanced materials engineering. As research continues to uncover new ways to utilize this compound, its importance is likely to grow further, driving innovation across multiple scientific disciplines.
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